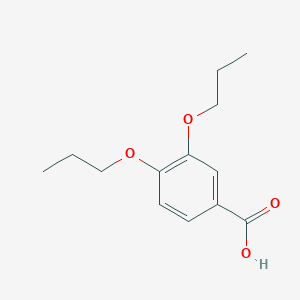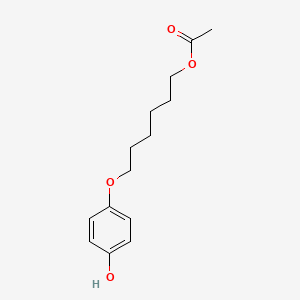
3,4-dipropoxybenzoic Acid
Übersicht
Beschreibung
3,4-dipropoxybenzoic Acid is a chemical compound with the CAS Number: 794582-28-8 . It has a molecular weight of 238.28 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H18O4 . More detailed structural analysis would require specific experimental techniques or computational modeling, which are not available in the current data.Physical and Chemical Properties Analysis
This compound is a powder in physical form . It has a melting point of 133-135 degrees .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
3,4-Dipropoxybenzoic Acid and its related compounds have been extensively studied for their antioxidant properties. For example, in a study by Chung and Shin (2007), compounds related to 3,4-dihydroxybenzoic acid showed significant antioxidant activity, particularly in scavenging radicals (Chung & Shin, 2007). Similarly, a 2009 study by Wang et al. used 3,4-dihydroxybenzoic acid as a trapping agent for radicals, highlighting its potential in determining antioxidant capacity (Wang et al., 2009).
Role in Protective Effects Against Oxidative Stress
The role of the carboxyl group of o-dihydroxybenzoic acids, closely related to this compound, in protecting against oxidative stress has been studied. Nenadis et al. (2022) examined this in Saccharomyces cerevisiae cells, providing insight into the antioxidant mechanism of such compounds in biological systems (Nenadis, Samara, & Mantzouridou, 2022).
Application in UV Radiation Protection
A study by Cha et al. (2014) explored the protective properties of 3,4-dihydroxybenzoic acid against UVB-induced damage in human keratinocytes, demonstrating its potential in skin protection applications (Cha et al., 2014).
Water Purification
In a 2016 study, Das et al. reported on the use of protocatechuate 3,4-dioxygenase immobilized on carbon nanotubes for degrading 3,4-dihydroxybenzoic acid in water, showcasing an innovative approach to water purification (Das, Hamid, & Annuar, 2016).
Biotechnological Applications
Wang et al. (2018) discussed the use of 4-hydroxybenzoic acid, a compound related to this compound, as an intermediate for various bioproducts in fields like food, cosmetics, and pharmacy, highlighting its versatility in biotechnological applications (Wang et al., 2018).
Electrochemical Applications
Research by Shi et al. (2020) on an electrochemical immunosensor utilizing 4-aminobenzoic acid underscores the potential electrochemical applications of related benzoic acid derivatives (Shi et al., 2020).
Eigenschaften
IUPAC Name |
3,4-dipropoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-7-16-11-6-5-10(13(14)15)9-12(11)17-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGLIDHZBWTUQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)O)OCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2892842.png)
![N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2892843.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide](/img/structure/B2892848.png)
![4-[2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOIC ACID](/img/structure/B2892849.png)
![N-(5-fluoro-2-methylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2892850.png)
![(3E)-3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2892851.png)
![2-(2-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B2892854.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2892859.png)


![2-[2-(3,5-dimethyl-1,2-oxazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2892862.png)

![5-((3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2892865.png)
